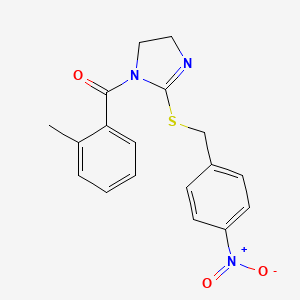

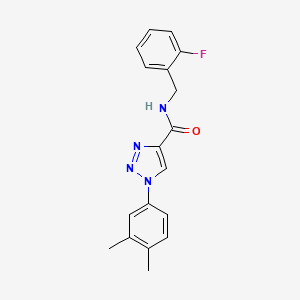

![molecular formula C27H22FN3O3S B3016983 2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 872196-88-8](/img/structure/B3016983.png)

2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide” is a complex organic molecule. It contains a chromeno[2,3-d]pyrimidine core, which is a bicyclic system consisting of a pyrimidine ring fused with a chromene ring . The molecule also has a fluorophenyl group, a methoxyphenyl group, and a thioacetamide group attached to it.

Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as mass spectrometry, NMR spectroscopy, and FT-IR spectroscopy . These techniques would provide information about the molecular weight, the types of atoms in the molecule, their connectivity, and functional groups.Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the thioacetamide group might be susceptible to hydrolysis, and the fluorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure. For example, the presence of the fluorophenyl and methoxyphenyl groups might increase its lipophilicity, affecting its solubility in different solvents .Scientific Research Applications

Radiosynthesis for PET Imaging

Radiosynthesis of [18F]PBR111 : This study details the synthesis of a compound designed for positron emission tomography (PET) imaging, focusing on the translocator protein (18 kDa). The fluorine-18 labeled compound, [18F]DPA-714, was synthesized and evaluated for its potential in in vivo imaging. The process involves a one-step nucleophilic substitution, highlighting the compound's application in medical imaging research (Dollé et al., 2008).

Antimicrobial and Antioxidant Activities

New Coumarin Derivatives : A study synthesized new coumarin derivatives with potential antibacterial and antioxidant activities. These compounds were evaluated against various bacterial strains, showing more activity than standard references in some cases. This research illustrates the compound's applicability in developing new antimicrobial agents (Hamdi et al., 2012).

Synthesis of Heterocycles in Pharmaceutical Chemistry

Novel Method for Synthesizing Chromeno[2,3-d]Pyrimidine Derivatives : The study presents a novel synthesis method for 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine derivatives, important heterocycles in pharmaceutical chemistry. These compounds have shown a range of biological activities, including antibacterial, antifungal, and antiallergic properties. The method offers a new pathway for developing pharmacologically relevant compounds (Osyanin et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been shown to targetROCK Ⅰ and ROCK Ⅱ . These are kinases involved in various cellular functions, including cell motility, proliferation, and survival.

Mode of Action

This could lead to changes in the cellular processes that these targets are involved in .

Biochemical Pathways

cell motility, proliferation, and survival are affected. The compound’s interaction with its targets could lead to changes in these pathways, potentially resulting in altered cellular function .

Pharmacokinetics

A representative compound exhibited good oral pharmacokinetic properties with a bioavailability value of45.3% when administered at a dose of 25 mg/kg in rats . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Given its potential targets and the pathways they are involved in, it’s likely that the compound could have effects oncell motility, proliferation, and survival .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound, especially considering the presence of the fluorine atom, which can be involved in highly reactive and potentially hazardous compounds .

Future Directions

properties

IUPAC Name |

2-[[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22FN3O3S/c1-16-6-11-23-18(12-16)13-22-26(34-23)30-25(17-7-9-19(28)10-8-17)31-27(22)35-15-24(32)29-20-4-3-5-21(14-20)33-2/h3-12,14H,13,15H2,1-2H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSFFBKKFOPZGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

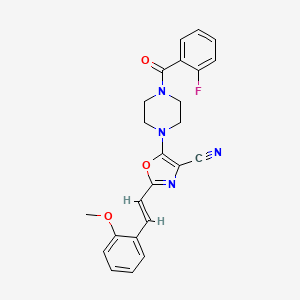

![3-((4-(3-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3016900.png)

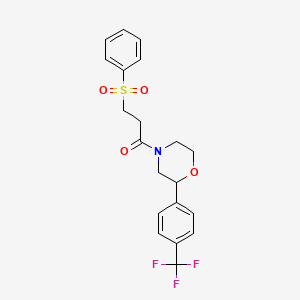

![2-O-Tert-butyl 8-O-methyl 5-imino-5-oxo-5lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B3016903.png)

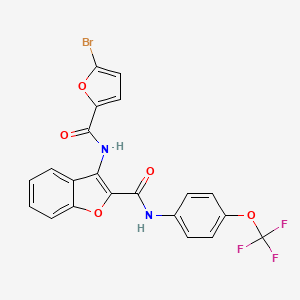

![(3Ar,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride](/img/structure/B3016905.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3016909.png)

![3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B3016911.png)

![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)